毛霉酸 A 酐

描述

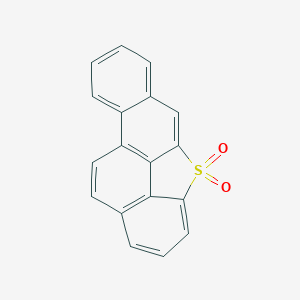

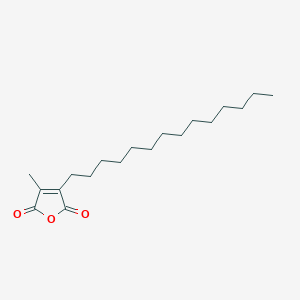

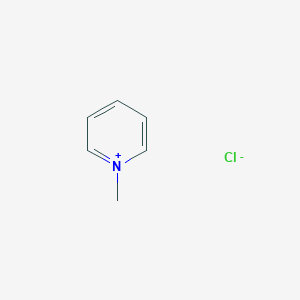

3-Methyl-4-tetradecyl-2,5-furandione, also known as MTDF, is a synthetic furanone compound that has been used in various scientific research applications. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. MTDF has a molecular weight of 326.45 g/mol and a melting point of 75-77 °C. It is a highly reactive compound that can readily form adducts with a variety of nucleophiles.

科学研究应用

抑制Ras蛋白法尼基转移酶

毛霉酸 A 酐已被鉴定为Ras蛋白法尼基转移酶的有效抑制剂 . 该酶参与Ras蛋白的翻译后修饰,Ras蛋白在细胞信号传导和生长中起着至关重要的作用。通过抑制这种酶,毛霉酸A酐有可能用于控制异常细胞生长和增殖,为癌症研究和治疗提供了一种有希望的方法。

生物活性化合物的合成

该化合物已被用于生物活性分子的合成,特别是在吲哚衍生物的形成中 . 这些衍生物在天然产物和药物中很常见,在细胞生物学中发挥着重要作用,并作为各种疾病(包括癌症和微生物感染)的潜在治疗方法。

海洋来源的真菌代谢产物

研究表明,毛霉酸A酐可以从海洋真菌中提取,而海洋真菌以产生种类繁多的生物活性吲哚生物碱而闻名 . 这些生物碱具有多种结构和生物活性,使其成为药物研究中的潜在先导化合物。

有机合成中的催化作用

该化合物的反应性已被用于催化过程,特别是在镍催化的反应中 . 这些反应对于将二氧化碳掺入有机分子很重要,这不仅对环境有益,而且对于开发有机化学中的新型合成途径至关重要。

聚合物交联剂

由于其反应性酐基团,毛霉酸A酐可以在聚合物中充当交联剂 . 这种应用增强了聚合物网络的机械强度和热稳定性,使其在材料科学和工程中具有价值。

抗菌活性

一些研究表明,毛霉酸A酐的衍生物表现出选择性抗菌活性 . 这种特性可用于开发新型抗菌剂,特别是针对耐药菌株和其他病原体。

神经学研究

从毛霉酸A酐中提取的吲哚生物碱可能与血清素受体相互作用,调节神经活动 . 这种相互作用表明,在针对与血清素受体相关的精神疾病(如抑郁症和焦虑症)的研究中具有潜在的价值。

环境化学

该化合物与二氧化碳反应的能力对环境化学具有影响 . 通过促进CO2转化为有用的有机化合物,毛霉酸A酐有助于碳捕获和利用战略,帮助减轻温室气体的影响。

作用机制

Target of Action

Chaetomellic Acid A Anhydride, also known as 3-Methyl-4-tetradecyl-2,5-furandione, is a potent inhibitor of farnesyl protein transferase (FPTase) . FPTase is an enzyme that plays a crucial role in the post-translational modification of proteins, including the Ras protein, which is involved in cell signal transduction .

Mode of Action

The compound interacts with its target, FPTase, by inhibiting its activity . This inhibition prevents the farnesylation of the Ras protein, a process necessary for the protein’s function in signal transduction . By inhibiting this process, Chaetomellic Acid A Anhydride can disrupt the signaling pathways in which Ras is involved .

Biochemical Pathways

The primary biochemical pathway affected by Chaetomellic Acid A Anhydride is the Ras signaling pathway . The Ras protein is involved in transmitting signals within cells, which can lead to cell growth and division . By inhibiting the farnesylation of Ras, Chaetomellic Acid A Anhydride disrupts this signaling pathway, potentially affecting cell growth and division .

Pharmacokinetics

It is known that the compound is unstable under mild basic conditions and readily hydrolyses to the dicarboxylate anion .

Result of Action

The inhibition of FPTase by Chaetomellic Acid A Anhydride leads to the disruption of the Ras signaling pathway . This disruption can affect various cellular processes, including cell growth and division

Action Environment

The action of Chaetomellic Acid A Anhydride can be influenced by various environmental factors. For instance, the compound is unstable under mild basic conditions, which can affect its efficacy . Additionally, the presence of other compounds or conditions that affect FPTase or the Ras signaling pathway could potentially influence the action of Chaetomellic Acid A Anhydride .

生化分析

Biochemical Properties

Chaetomellic Acid A Anhydride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of farnesyltransferase, an enzyme involved in the post-translational modification of proteins . This interaction is significant because it can affect the function of proteins that require farnesylation for their activity. Additionally, Chaetomellic Acid A Anhydride can interact with other biomolecules, such as lipids and nucleic acids, further influencing biochemical pathways and cellular processes.

Cellular Effects

Chaetomellic Acid A Anhydride has been observed to impact various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the Ras signaling pathway, which is crucial for cell growth and differentiation . By inhibiting farnesyltransferase, Chaetomellic Acid A Anhydride can prevent the proper functioning of Ras proteins, leading to alterations in cell signaling and gene expression. This can result in changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of Chaetomellic Acid A Anhydride involves its interaction with specific biomolecules and enzymes. It binds to the active site of farnesyltransferase, inhibiting its activity and preventing the farnesylation of target proteins . This inhibition can lead to changes in the localization and function of these proteins, ultimately affecting cellular processes. Additionally, Chaetomellic Acid A Anhydride can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chaetomellic Acid A Anhydride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Chaetomellic Acid A Anhydride is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to Chaetomellic Acid A Anhydride can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Chaetomellic Acid A Anhydride can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth and the modulation of immune responses . At higher doses, Chaetomellic Acid A Anhydride can cause toxic or adverse effects, including damage to tissues and organs. It is important to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.

Metabolic Pathways

Chaetomellic Acid A Anhydride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and function. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, Chaetomellic Acid A Anhydride can affect metabolic flux and the levels of certain metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of Chaetomellic Acid A Anhydride within cells and tissues are important factors that determine its activity and function. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, Chaetomellic Acid A Anhydride can localize to specific compartments or organelles, where it exerts its effects. The distribution of Chaetomellic Acid A Anhydride can also influence its accumulation and overall activity within the cell.

Subcellular Localization

Chaetomellic Acid A Anhydride exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or the Golgi apparatus, where it can interact with specific proteins and enzymes. The subcellular localization of Chaetomellic Acid A Anhydride is crucial for its role in cellular processes and biochemical reactions.

属性

IUPAC Name |

3-methyl-4-tetradecylfuran-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17-16(2)18(20)22-19(17)21/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXAAHDAKIGAJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1=C(C(=O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471140 | |

| Record name | 3-Methyl-4-tetradecyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150240-39-4 | |

| Record name | 3-Methyl-4-tetradecyl-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic approaches to obtain Chaetomellic Acid A Anhydride?

A1: Two main synthetic routes to Chaetomellic Acid A Anhydride (3-Methyl-4-tetradecyl-2,5-furandione) are described in the literature:

- Nickel-catalyzed double carboxylation: This method utilizes a nickel catalyst, 1-trimethylsilylallenes, and carbon dioxide to yield 1-trimethylsilylprop-1-ene-2,3-dioic acid derivatives, which can be further processed to obtain the desired anhydride. []

- Chemoselective carbon-carbon coupling: This approach involves a multi-step synthesis starting with dimethyl bromomethylfumarate. Grignard reagents are used for SN2' coupling reactions, followed by hydrolysis and ring closure to achieve the final product. []

Q2: Are there any alternative synthetic routes for Chaetomellic Acid A Anhydride besides the ones already mentioned?

A2: Yes, another method utilizes the photochemical cross-coupling of alkyl cobaloximes with maleic anhydrides. This approach can be carried out with or without diphenyl disulfide (PhSSPh) and offers a relatively short and efficient route to the target anhydride. []

Q3: What is the significance of Chaetomellic Acid A Anhydride in a biological context?

A3: While the provided research focuses on the synthesis of Chaetomellic Acid A Anhydride, one paper highlights its relevance as a precursor to Chaetomellic acid A, a known inhibitor of Ras farnesyl protein transferase. [] This enzyme plays a crucial role in the development and progression of certain cancers, making its inhibitors of significant interest for potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B126390.png)

![1H-Pyrrolo[2,3-B]pyridine, 3-methoxy-2-methyl-](/img/structure/B126418.png)